3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide
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Overview
Description
3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide typically involves multiple steps, including the introduction of chlorine atoms and the formation of the phenyldiazenyl group. The process often starts with the chlorination of benzamide derivatives, followed by the introduction of the phenyldiazenyl group through diazotization and coupling reactions. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and diazotization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenyldiazenyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or dechlorinated derivatives.
Scientific Research Applications
3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of multiple chlorine atoms and the phenyldiazenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets are still under investigation, but its potential to modulate cellular processes is of significant interest.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}benzamide stands out due to the presence of the phenyldiazenyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
302901-93-5 |
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Molecular Formula |
C22H17Cl4N5OS |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C22H17Cl4N5OS/c23-15-6-4-5-14(13-15)19(32)28-20(22(24,25)26)29-21(33)27-16-9-11-18(12-10-16)31-30-17-7-2-1-3-8-17/h1-13,20H,(H,28,32)(H2,27,29,33) |
InChI Key |
WNHQZDKEYLQIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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